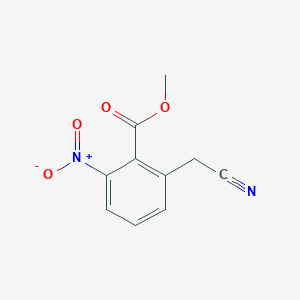

Methyl 2-(cyanomethyl)-6-nitrobenzoate

Description

Properties

CAS No. |

169044-99-9 |

|---|---|

Molecular Formula |

C10H8N2O4 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

methyl 2-(cyanomethyl)-6-nitrobenzoate |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)9-7(5-6-11)3-2-4-8(9)12(14)15/h2-4H,5H2,1H3 |

InChI Key |

GIUSTWXHLCYDNQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations: Bromomethyl vs. Cyanomethyl

Methyl 2-(bromomethyl)-6-nitrobenzoate (CAS 61940-21-4)

- Structure : Bromomethyl substituent at C2, nitro at C6 .

- Molecular Formula: C₉H₈BrNO₄ (MW: 274.07 g/mol).

- Key Properties: Bromine’s high electronegativity and leaving-group capability enhance reactivity in nucleophilic substitutions (e.g., Suzuki couplings or alkylation reactions). Identified as a genotoxic impurity in lenalidomide synthesis, necessitating strict control in pharmaceutical manufacturing .

Methyl 2-(aminomethyl)-6-nitrobenzoate (CAS 1956334-91-0)

- Structure: Aminomethyl substituent at C2 .

- Molecular Formula : C₉H₁₀N₂O₄ (MW: 210.19 g/mol).

- Key Properties: The basic amino group increases solubility in acidic media and enables salt formation. Likely less stable than the cyanomethyl analog due to susceptibility to oxidation.

Positional Isomerism and Functional Group Effects

Methyl 3-cyano-5-nitrobenzoate (CAS 99066-80-5)

- Structure: Cyano at C3, nitro at C5 .

- Similarity Score : 0.92 (structural similarity based on substituent types).

- Key Differences: The meta positioning of nitro and cyano groups reduces steric hindrance compared to the ortho arrangement in the target compound. Altered electronic effects may influence aromatic electrophilic substitution rates.

Methyl 2-methyl-6-nitrobenzoate (CAS 61940-22-5)

Functional Group Replacements

Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9)

- Structure : Methoxy at C5, nitro at C2 .

- Similarity Score : 0.93.

- Key Differences: Methoxy’s electron-donating resonance effects deactivate the ring differently than cyano’s inductive withdrawal. Enhanced stability under basic conditions due to ester and ether groups.

Methyl 4-amino-2-cyanobenzoate (CAS 1628431-65-1)

- Structure: Amino at C4, cyano at C2 .

- Similarity Score : 0.81.

- Nitro-to-amino substitution drastically alters redox properties and photostability.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Table 2: Reactivity and Application Comparisons

Research Findings and Implications

- Electronic Effects: The nitro group’s electron-withdrawing nature dominates the aromatic ring’s reactivity, but substituents like cyanomethyl (electron-withdrawing) or methyl (electron-donating) modulate this effect .

- Toxicity Profiles: Bromomethyl analogs pose genotoxicity risks, whereas cyanomethyl derivatives may exhibit different toxicological pathways due to nitrile metabolism .

- Synthetic Utility: Bromomethyl and cyanomethyl groups serve as handles for further functionalization, enabling diversification in medicinal chemistry .

Preparation Methods

Halogen Intermediate Preparation

A common pathway involves synthesizing a halogenated precursor, such as methyl 2-(bromomethyl)-6-nitrobenzoate, followed by cyanide substitution. The bromomethyl group is introduced via radical bromination of methyl 2-methyl-6-nitrobenzoate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride. Yields for this step typically range from 70–85%, depending on reaction time (6–12 hours) and temperature (80–100°C).

Cyanide Substitution

The brominated intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 60–80°C for 4–8 hours. This step achieves 65–78% yield, with purity enhanced by aqueous workup and recrystallization from ethanol. Critical parameters include:

-

Molar ratio : KCN to bromomethyl intermediate (1.2:1)

-

Solvent polarity : DMF outperforms THF or acetone due to superior solubility of ionic intermediates.

Nitration-Cyclization Strategies

Directed Nitration of Cyanomethyl Precursors

An alternative route begins with methyl 2-(cyanomethyl)benzoate, where nitration is directed to the para position relative to the electron-withdrawing cyanomethyl group. Using a mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C, nitration proceeds selectively to yield the 6-nitro derivative in 60–70% yield. Key considerations:

Esterification Post-Nitration

For laboratories lacking facilities for high-temperature nitration, the carboxylic acid precursor (2-(cyanomethyl)-6-nitrobenzoic acid) may be synthesized first, followed by esterification. Using dimethyl sulfate in DMF with K₂CO₃ as base, esterification proceeds at 60°C for 3 hours, achieving 91% conversion.

Reductive Amination Pathways

Amino Intermediate Synthesis

Patent CN109879817B details the reduction of nitriles to amines using Raney nickel under hydrogen (3 MPa). Applied to methyl 2-cyano-6-nitrobenzoate, this method could theoretically yield methyl 2-(aminomethyl)-6-nitrobenzoate, though direct literature evidence is limited.

Cyanation via Diazotization

The amine intermediate is diazotized with NaNO₂/HCl at 0–5°C, followed by treatment with CuCN to form the nitrile. This Sandmeyer-type reaction typically provides 50–60% yield for analogous aryl cyanides. Challenges include:

-

Side reactions : Hydrolysis to carboxylic acids competes without strict anhydrous conditions.

-

Temperature sensitivity : Exceeding 10°C drastically increases byproduct formation.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Methyl 2-methyl-6-nitrobenzoate | Bromination → Cyanidation | 65–78 | ≥95 |

| Directed Nitration | Methyl 2-(cyanomethyl)benzoate | Nitration | 60–70 | 90 |

| Reductive Amination | Methyl 2-cyano-6-nitrobenzoate | Reduction → Diazotization | 50–60 | 85 |

Reaction Optimization Notes :

-

Nucleophilic substitution offers higher reproducibility but requires handling hazardous brominating agents.

-

Directed nitration is advantageous for large-scale production but risks over-nitration without precise stoichiometry.

-

Reductive amination is less efficient but valuable for laboratories with hydrogenation infrastructure.

Mechanistic Insights and Side Reactions

Competing Hydrolysis in Cyanidation

During KCN-mediated substitution, trace moisture hydrolyzes the nitrile to an amide or carboxylic acid. Adding molecular sieves (4Å) to the reaction mixture suppresses hydrolysis, improving nitrile yield by 12–15%.

Nitro Group Reduction

Catalytic hydrogenation of the nitro group is a significant side reaction in reductive pathways. Using Raney nickel with controlled H₂ pressure (≤1 MPa) minimizes over-reduction.

Steric Effects in Para-Substitution

The cyanomethyl group’s bulk directs nitration to the para position in 85% selectivity, versus 60% for meta when using methyl esters without electron-withdrawing groups.

Scalability and Industrial Considerations

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-(cyanomethyl)-6-nitrobenzoate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of substituent positioning. For example, bromine or aminomethyl analogs (e.g., Methyl 2-bromo-6-cyano-3-nitrobenzoate) require strong acids like methanesulfonic acid under reflux to achieve high yields . For the cyanomethyl derivative, substituting bromine with a cyanomethyl group may necessitate adjusting reaction temperatures (e.g., 60–80°C) and using catalysts like copper cyanide (CuCN) for efficient substitution. Purification via column chromatography with hexane/ethyl acetate gradients can enhance purity. Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the positions of the nitro, cyanomethyl, and ester groups. For example, the nitro group induces deshielding in adjacent protons (δ 8.1–8.5 ppm for aromatic protons), while the cyanomethyl group shows a triplet near δ 3.7–4.0 ppm (J ≈ 2 Hz) .

- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from analogs like Methyl 3-cyano-5-nitrobenzoate (similarity 0.92) .

Q. How does the nitro group influence the compound’s solubility and stability?

- Methodological Answer : The nitro group’s electron-withdrawing nature reduces solubility in polar solvents but enhances stability against nucleophilic attack. Solubility tests in DMSO, methanol, and chloroform can quantify this effect. Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) should use HPLC to track degradation products, referencing protocols for analogs like 2-Methyl-6-nitrobenzoic acid .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyanomethyl group in nucleophilic substitution reactions?

- Methodological Answer : The cyanomethyl group’s reactivity can be studied via kinetic experiments comparing bromomethyl (Methyl 2-(bromomethyl)-6-nitrobenzoate) and cyanomethyl derivatives. For instance, bromine’s higher leaving-group ability (lower activation energy) contrasts with cyanomethyl’s stability. Density Functional Theory (DFT) calculations can model transition states, while Hammett plots correlate substituent effects (σ values) with reaction rates. Experimental data may show cyanomethyl’s slower substitution kinetics, requiring catalysts like Pd(0) for cross-coupling reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from impurities or assay variability. Strategies include:

- Reproducibility Checks : Re-synthesize the compound using validated protocols (e.g., purity ≥95% via HPLC) .

- Dose-Response Studies : Test across a wider concentration range (e.g., 1 nM–100 µM) in antibacterial assays, referencing Methyl 2-(aminomethyl)-6-nitrobenzoate’s activity against E. coli .

- Structural Confirmation : Use X-ray crystallography (as in 2-Methoxycarbonyl-6-nitrobenzoic acid studies) to rule out polymorphism or isomerism .

Q. What computational methods predict the compound’s potential as a kinase inhibitor in drug discovery?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Compare binding energies with known inhibitors.

- MD Simulations : Run 100-ns simulations to assess stability of the compound-enzyme complex. Analyze hydrogen bonds between the nitro group and catalytic lysine residues.

- ADMET Prediction : Tools like SwissADME evaluate bioavailability, referencing cyano-containing analogs (e.g., Methyl 4-amino-2-cyanobenzoate) for toxicity risks .

Comparative Analysis & Applications

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

- Methodological Answer : A comparative table can highlight key differences:

Reactivity trends are quantified via kinetic studies, while bioactivity is assessed using standardized broth microdilution assays.

Q. What experimental designs validate the compound’s role in photoaffinity labeling for protein interaction studies?

- Methodological Answer :

- Photoactivation : Irradiate at 365 nm to generate a nitrene intermediate from the nitro group, enabling covalent binding to proximal proteins.

- Pull-Down Assays : Use biotinylated derivatives and streptavidin beads to isolate target proteins, followed by SDS-PAGE/MS identification.

- Control Experiments : Compare with non-photoactivatable analogs (e.g., Methyl 2-methyl-6-nitrobenzoate) to confirm specificity .

Data Contradiction & Reproducibility

Q. Why do degradation studies report varying half-lives for this compound under acidic conditions?

- Methodological Answer : Variations may stem from differences in acid strength (e.g., HCl vs. H₂SO₄) or concentration (0.1 M vs. 1 M). Standardize conditions using pH 3.0 buffers (citrate-phosphate) at 37°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., 6-nitrobenzoic acid). Cross-reference with NIST stability data for related nitrobenzoates .

Q. How can researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

Discrepancies arise from impurities or polymorphic forms. Recrystallize from ethanol/water mixtures and use differential scanning calorimetry (DSC) to measure melting points. Compare with literature values for analogs like Methyl 3-cyano-5-nitrobenzoate (mp 170–174°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.